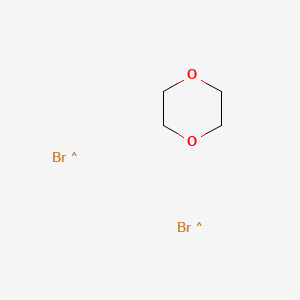
1,4-Dioxane; dibromine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxane; dibromine is a compound formed by the combination of 1,4-dioxane and bromine. 1,4-Dioxane is a heterocyclic organic compound classified as an ether, known for its colorless liquid form and faint sweet odor similar to diethyl ether . Dibromine, on the other hand, is a diatomic molecule consisting of two bromine atoms. The combination of these two results in a compound with unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dioxane can be synthesized by reacting ethylene glycol with 1,2-dibromoethane . The reaction typically involves heating the reactants under reflux conditions. The resulting product is then purified through distillation.
Industrial Production Methods: Industrial production of 1,4-dioxane involves the dehydration of diethylene glycol in the presence of an acid catalyst . This method is preferred due to its efficiency and cost-effectiveness. The dibromine component is usually introduced through a controlled bromination process, where bromine is added to the 1,4-dioxane under specific conditions to ensure the formation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioxane; dibromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides, which are often highly explosive and unstable.
Reduction: Reduction reactions typically involve the removal of bromine atoms, resulting in the formation of 1,4-dioxane.
Substitution: Bromine atoms in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of peroxides and dioxanone.
Reduction: Formation of 1,4-dioxane.
Substitution: Formation of various substituted dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxane; dibromine has a wide range of applications in scientific research:
Chemistry: Used as a solvent and stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-dioxane; dibromine involves its interaction with various molecular targets and pathways. The compound is known to induce oxidative stress and DNA damage through the formation of reactive oxygen species (ROS) . The primary enzyme involved in its metabolism is CYP2E1, which catalyzes the oxidation of 1,4-dioxane to β-hydroxyethoxyacetic acid . This process leads to the activation of the NRF2 antioxidant response pathway, which helps mitigate oxidative damage.
Vergleich Mit ähnlichen Verbindungen
- Oxane
- Trioxane
- Tetroxane
- Pentoxane
Comparison: 1,4-Dioxane; dibromine is unique due to its combination of ether and bromine functionalities, which impart distinct chemical and physical properties . Unlike its analogs, such as oxane and trioxane, this compound exhibits higher reactivity and stability, making it suitable for a broader range of applications in both research and industry .
Eigenschaften
Molekularformel |
C4H8Br2O2 |
|---|---|
Molekulargewicht |
247.91 g/mol |
InChI |
InChI=1S/C4H8O2.2Br/c1-2-6-4-3-5-1;;/h1-4H2;; |
InChI-Schlüssel |
GPWNKPKNNSMGGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCO1.[Br].[Br] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B14782389.png)
![4-[(1E)-2-(2-methoxyphenyl)ethenyl]phenol](/img/structure/B14782391.png)
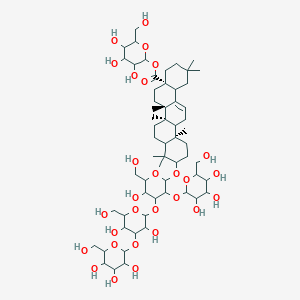
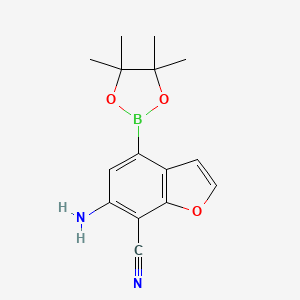
![methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14782436.png)
![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)

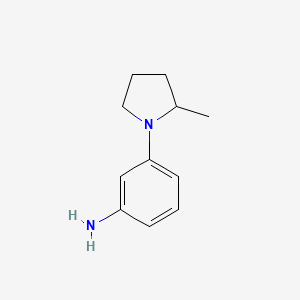
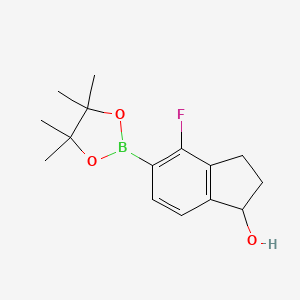
![6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine](/img/structure/B14782458.png)
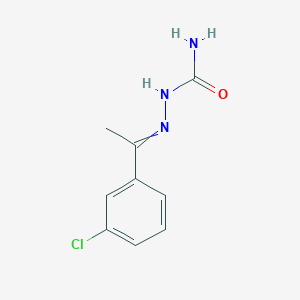

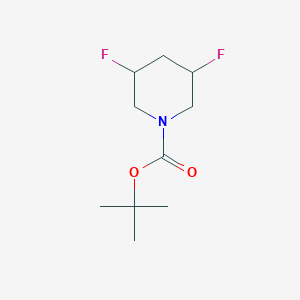
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B14782478.png)
